molecular formula C13H9ClO2 B3051187 4-Phenylphenyl chloroformate CAS No. 3185-73-7

4-Phenylphenyl chloroformate

Cat. No.: B3051187
CAS No.: 3185-73-7
M. Wt: 232.66 g/mol
InChI Key: ISWLCQXWMQGGOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylphenyl chloroformate can be synthesized through the reaction of phenyl chloroformate with phenyl magnesium bromide in an anhydrous ether solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of phosgene as a reagent. The process requires careful handling due to the toxic nature of phosgene. The reaction is conducted in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Phenylphenyl chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Used in substitution reactions to form carbamates and ureas.

    Water: Used in hydrolysis reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Phenylphenyl chloroformate involves its reactivity with nucleophiles. The compound’s chloroformate group is highly reactive, allowing it to form covalent bonds with nucleophilic species such as amines and alcohols. This reactivity is utilized in various organic synthesis reactions to form carbamates, ureas, and other derivatives .

Biological Activity

4-Phenylphenyl chloroformate (C13_{13}H11_{11}ClO2_2) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is an aromatic chloroformate derivative characterized by the presence of a chloroformate functional group attached to a biphenyl structure. This configuration allows for unique interactions with biological targets.

PropertyValue
Molecular FormulaC13_{13}H11_{11}ClO2_2
Molecular Weight248.68 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, potentially disrupting cellular processes.

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell survival and proliferation, leading to cytotoxic effects.
  • Modulation of Receptor Function : By binding to specific receptors, it can alter signaling pathways involved in cell growth and differentiation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related chloroformates has demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Case Study: Tubulin Polymerization Inhibition

A study investigated the effects of various chloroformate derivatives on tubulin polymerization. It was found that certain derivatives, including those structurally related to this compound, significantly inhibited tubulin assembly at low micromolar concentrations. This inhibition leads to cell cycle arrest at the G2/M phase, effectively reducing cancer cell proliferation .

Toxicological Studies

While the anticancer potential is promising, the toxicological profile of this compound must also be considered. Exposure to similar compounds has been associated with respiratory distress and pulmonary edema in cases of accidental inhalation.

Case Study: Methyl Chloroformate Inhalation

A report documented the successful treatment of a patient who experienced acute inhalation poisoning from methyl chloroformate, highlighting the respiratory risks associated with chloroformate exposure . Although this study does not focus directly on this compound, it underscores the need for caution when handling compounds in this chemical class.

Antimicrobial Activity

Emerging research suggests that compounds like this compound may possess antimicrobial properties due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . This potential application warrants further investigation into its efficacy against various pathogens.

Properties

IUPAC Name

(4-phenylphenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWLCQXWMQGGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572989
Record name [1,1'-Biphenyl]-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3185-73-7
Record name [1,1'-Biphenyl]-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.00 g (11.75 mmol) of [1,1′-biphenyl]-4-ol in suspension in 50 ml of dichloromethane are introduced into a 50-ml three-necked flask, 0.47 g (11.75 mmol) of 60% sodium hydride in mineral oil is added portionwise, and the solvent is evaporated off under reduced pressure. A white solid is obtained which is added over 1 h to 6.84 ml (12.92 mmol) of a 20% solution of phosgene in toluene at 30° C. and left in contact for 3 h.
Quantity
2 g
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reactant
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50 mL
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0.47 g
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reactant
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solution
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

4-Hydroxybiphenyl (2.62 g, 15.4 mmol) in absolute toluene/diethyl ether (60/30 mL) was added dropwise in the space of 30 minutes, with ice cooling, to a solution of phosgene (1.98 g, 20 mmol) in absolute toluene (20 mL). Then, at −3° C., N,N-dimethylaniline (1.86 g, 1.95 mL, 15.4 mmol) in absolute toluene (10 mL) was added dropwise and it was stirred overnight, while slowly warming to room temperature. After cooling to 0° C. again, water (30 mL) was slowly added dropwise, then the organic phase was washed with 0.1N HCl, 0.1N NaOH and water (each 2×100 mL), dried over sodium sulphate and concentrated under vacuum.
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
toluene diethyl ether
Quantity
30 mL
Type
solvent
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.95 mL
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reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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